2-(4-Bromophenyl)-3-hydroxypropanenitrile
Overview
Description
2-(4-Bromophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Bromophenyl compounds are known to interact with various enzymes and proteins . The bromine atom in the bromophenyl group can form halogen bonds with proteins, influencing their structure and function .
Cellular Effects
Bromophenyl compounds have been shown to influence cell function . For instance, they can affect cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromophenyl)-3-hydroxypropanenitrile is not well-established. Bromophenyl compounds can bind to specific target proteins, thereby interfering with their normal function .
Temporal Effects in Laboratory Settings
Bromophenyl compounds are known to undergo various reactions, such as free radical bromination and nucleophilic substitution .
Dosage Effects in Animal Models
Bromophenyl compounds have been shown to exhibit biological activities in animal models .
Metabolic Pathways
Bromophenyl compounds are known to participate in various metabolic processes .
Transport and Distribution
Bromophenyl compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Bromophenyl compounds have been shown to exhibit specific subcellular localization in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by a subsequent hydrolysis step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-(4-bromophenyl)-3-oxopropanenitrile.
Reduction: Formation of 2-(4-bromophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)acetonitrile
- 4-Bromophenylacetic acid
- 4-Bromophenylacetohydrazide
Comparison: 2-(4-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and nitrile group, which imparts distinct reactivity and potential biological activities compared to its analogs. For example, while 4-bromophenylacetic acid primarily undergoes esterification and amide formation reactions, this compound can participate in a broader range of chemical transformations due to its additional functional groups.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-hydroxypropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFFTQXAPAXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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